Cas no 2228193-35-7 (5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine)

5-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine is a heterocyclic compound featuring both pyrazole and imidazole moieties, offering versatile reactivity for pharmaceutical and agrochemical applications. Its structural framework enables functionalization at multiple sites, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules. The presence of the 2-aminoimidazole group enhances its potential as a building block for nitrogen-rich scaffolds, which are often sought after in drug discovery. The compound exhibits stability under standard conditions, facilitating handling and storage. Its unique hybrid structure may contribute to selective binding interactions in target-oriented synthesis, supporting the development of novel therapeutic agents or crop protection chemicals.
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine structure
2228193-35-7 structure
商品名:5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
CAS番号:2228193-35-7
MF:C7H9N5
メガワット:163.179859876633
CID:5814894
PubChem ID:165696023

5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
    • EN300-1729165
    • 2228193-35-7
    • インチ: 1S/C7H9N5/c1-12-3-2-5(11-12)6-4-9-7(8)10-6/h2-4H,1H3,(H3,8,9,10)
    • InChIKey: ZVHOIVNGLRJXOR-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=CC(C2=CN=C(N)N2)=N1

計算された属性

  • せいみつぶんしりょう: 163.08579531g/mol
  • どういたいしつりょう: 163.08579531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 72.5Ų

5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1729165-0.25g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
0.25g
$1366.0 2023-09-20
Enamine
EN300-1729165-5g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
5g
$4309.0 2023-09-20
Enamine
EN300-1729165-5.0g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
5g
$4309.0 2023-06-04
Enamine
EN300-1729165-0.05g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
0.05g
$1247.0 2023-09-20
Enamine
EN300-1729165-0.1g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
0.1g
$1307.0 2023-09-20
Enamine
EN300-1729165-2.5g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
2.5g
$2912.0 2023-09-20
Enamine
EN300-1729165-10.0g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
10g
$6390.0 2023-06-04
Enamine
EN300-1729165-1g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
1g
$1485.0 2023-09-20
Enamine
EN300-1729165-1.0g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
1g
$1485.0 2023-06-04
Enamine
EN300-1729165-0.5g
5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
2228193-35-7
0.5g
$1426.0 2023-09-20

5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 関連文献

5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amineに関する追加情報

Comprehensive Guide to 5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine (CAS No. 2228193-35-7): Properties, Applications, and Research Insights

In the rapidly evolving field of medicinal chemistry and drug discovery, 5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine (CAS No. 2228193-35-7) has emerged as a compound of significant interest. This heterocyclic organic molecule, featuring both imidazole and pyrazole moieties, is being extensively studied for its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly searching for information on its synthesis, biological activity, and commercial availability, making it a trending topic in scientific discussions.

The structural uniqueness of 5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine contributes to its diverse reactivity and binding properties. The presence of the imidazol-2-amine group, in particular, is known to facilitate hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. Meanwhile, the 1-methyl-1H-pyrazol-3-yl substituent adds steric and electronic modulation, potentially enhancing selectivity in target engagement. These characteristics have sparked investigations into its use as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic candidates.

Recent literature highlights the growing demand for CAS No. 2228193-35-7 in high-throughput screening libraries. Pharmaceutical companies are exploring its utility in fragment-based drug design (FBDD), where small molecules like this serve as starting points for developing lead compounds. Additionally, its potential role in cancer research and neurodegenerative disease studies aligns with current healthcare priorities, addressing frequently searched topics such as "novel cancer therapeutics" and "small molecules for Alzheimer's disease."

From a synthetic chemistry perspective, 5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine offers intriguing challenges and opportunities. Optimizing its production scale while maintaining purity is a key focus for manufacturers. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for quality control, ensuring compliance with regulatory standards for research-use chemicals. The compound's stability under various pH conditions and solubility profiles are also critical parameters being investigated to support formulation development.

Beyond life sciences, this compound has attracted attention in materials science for its potential in designing organic electronic materials. Its conjugated system and ability to coordinate with metals make it a candidate for applications in OLEDs or conductive polymers. Such interdisciplinary relevance underscores why searches for "imidazole-pyrazole hybrids applications" have surged in academic and industrial databases.

As sustainability becomes a central concern in chemical production, green chemistry approaches to synthesizing CAS No. 2228193-35-7 are gaining traction. Researchers are exploring catalytic methods and bio-based precursors to reduce environmental impact, responding to the increasing search queries about "eco-friendly heterocyclic synthesis." These efforts align with the UN Sustainable Development Goals, particularly those concerning responsible consumption and production.

For researchers considering working with this compound, proper handling protocols are essential despite its non-hazardous classification. While not a regulated substance, standard laboratory precautions for organic compounds should be followed. The scientific community continues to share data through platforms like Reaxys and SciFinder, where structure-activity relationship (SAR) studies of 5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine derivatives are actively documented.

Looking ahead, the versatility of this scaffold suggests expanding applications. Patent analyses reveal growing intellectual property activity around imidazole-pyrazole hybrids, particularly in combination therapies and diagnostic agents. As artificial intelligence accelerates drug discovery, compounds like CAS No. 2228193-35-7 are likely to feature prominently in virtual screening libraries and machine learning models predicting bioactive molecules.

In conclusion, 5-(1-methyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine represents a compelling case study in modern chemical research. Its dual relevance to pressing health challenges and advanced materials, coupled with innovative synthesis approaches, positions it as a molecule to watch. Ongoing studies will further elucidate its full potential, making it a worthwhile subject for researchers across multiple disciplines.

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